molecular formula C11H9ClN2O2 B12895607 N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 61643-16-1

N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B12895607
CAS No.: 61643-16-1
M. Wt: 236.65 g/mol
InChI Key: XIPMLCRYAAGNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group and a carboxamide group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .

Similar Compounds:

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Comparison: this compound is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups .

Properties

61643-16-1

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9ClN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15)

InChI Key

XIPMLCRYAAGNTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.